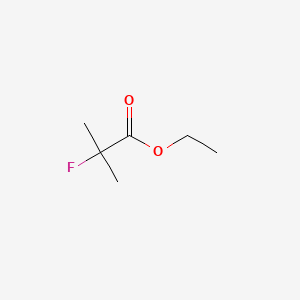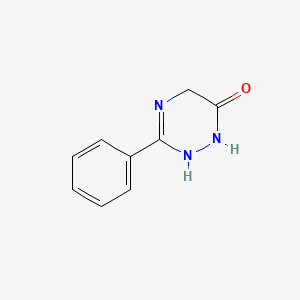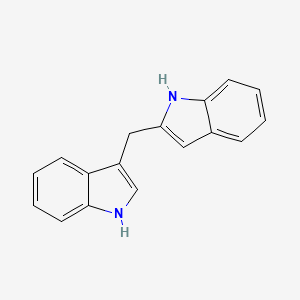
Sodium morpholine-4-carbodithioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium morpholine-4-carbodithioate is an organosulfur compound with the chemical formula C₅H₁₂NNaO₃S₂. It is known for its unique structural properties and potential applications in various fields, including chemistry, biology, and industry. The compound features a morpholine ring attached to a carbodithioate group, which imparts distinct chemical reactivity and stability.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of sodium morpholine-4-carbodithioate typically involves the reaction of morpholine with carbon disulfide in the presence of sodium hydroxide. The process can be summarized as follows :
Reactants: Morpholine, carbon disulfide, sodium hydroxide.
Solvent: Diethyl ether and methanol.
Industrial Production Methods: Industrial production methods for this compound follow similar principles but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions: Sodium morpholine-4-carbodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur species.
Substitution: The carbodithioate group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation Products: Disulfides, sulfoxides.
Reduction Products: Thiols, reduced sulfur species.
Substitution Products: Various alkyl or acyl derivatives.
科学研究应用
Sodium morpholine-4-carbodithioate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial agent and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the production of metal sulfide nanoparticles and as a stabilizer in polymer chemistry.
作用机制
The mechanism of action of sodium morpholine-4-carbodithioate involves its ability to interact with various molecular targets through its carbodithioate group. This group can form strong bonds with metal ions, making it an effective ligand in coordination complexes. Additionally, the compound’s sulfur atoms can participate in redox reactions, contributing to its biological and chemical reactivity .
相似化合物的比较
Morpholine-4-carbodithioate Complexes: These include complexes with metals such as cadmium, zinc, and copper.
Other Dithiocarbamates: Compounds like sodium diethyldithiocarbamate and sodium dimethyldithiocarbamate.
Uniqueness: Sodium morpholine-4-carbodithioate is unique due to its morpholine ring, which imparts additional stability and reactivity compared to other dithiocarbamates. Its ability to form stable complexes with a wide range of metal ions makes it particularly valuable in coordination chemistry and industrial applications .
属性
CAS 编号 |
873-58-5 |
|---|---|
分子式 |
C5H9NNaOS2 |
分子量 |
186.3 g/mol |
IUPAC 名称 |
sodium;morpholine-4-carbodithioate |
InChI |
InChI=1S/C5H9NOS2.Na/c8-5(9)6-1-3-7-4-2-6;/h1-4H2,(H,8,9); |
InChI 键 |
ARLNBWVMAGSZDB-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=S)[S-].[Na+] |
规范 SMILES |
C1COCCN1C(=S)S.[Na] |
Key on ui other cas no. |
873-58-5 |
Pictograms |
Corrosive; Irritant |
相关CAS编号 |
3581-30-4 (Parent) |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the coordination behavior of Sodium morpholine-4-carbodithioate with different metal ions?
A: this compound acts as a uninegatively charged bidentate ligand when forming complexes with metal ions. [] This means that it binds to the metal ion through two sulfur atoms from its carbodithioate group. Research has shown that it forms complexes with the following stoichiometries:
- Ma(SS)₂: Where Ma represents divalent metal ions like Cu(II) and Ni(II). These complexes typically exhibit a square planar coordination geometry. []
- Mb(SS)₃: Where Mb represents trivalent metal ions like Co(III) and Fe(III). These complexes usually adopt an octahedral coordination geometry. Interestingly, the crystal structures of these complexes revealed the presence of trapped solvent molecules within the crystal lattice. []
Q2: How is the structure of this compound and its metal complexes confirmed?
A2: Various techniques are used to characterize this compound and its metal complexes:
- X-ray diffraction (XRD): Single-crystal XRD provides detailed 3D structural information, revealing the exact arrangement of atoms within the molecule and the coordination geometry around the metal center in complexes. [, ] For instance, the crystal structure of this compound itself was determined using this technique, revealing a monoclinic crystal system. []
- Powder X-ray diffraction (PXRD): PXRD is used to confirm the bulk phase purity of the synthesized complexes. The experimental PXRD patterns of the complexes closely matched those calculated from their respective single-crystal XRD data, confirming the phase purity of the bulk samples. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(Diethylamino)-2-hydroxyphenyl]-2,2,2-trifluoro-1-ethanone](/img/structure/B1311304.png)

![Methyl 2-[4-(3-bromopropoxy)phenyl]acetate](/img/structure/B1311313.png)
![Ethyl 2-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B1311314.png)










